molecular formula C12H12N2O B8608319 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)

1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)

Cat. No. B8608319
M. Wt: 200.24 g/mol
InChI Key: VBCKKGOFHXBKQF-UHFFFAOYSA-N
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Patent
US05776656

Procedure details

As in Synthesis Example 1 but using 1.73 grams of 1,2-dicyano-3-nitrobenzene and 2.20 grams of t-butylalcohol, there was obtained 1.40 grams of 1,2-dicyano-3-t-butoxybenzene (yield of 70%). Next, as in Synthesis Example 1 but using 1.40 grams of this benzene compound and 0.58 gram of BBr3, there was obtained 2.9 grams of the end product (yield 60%, mp 184°-186° C.).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+]([O-])=O)[C:4]=1[C:12]#[N:13])#[N:2].[C:14]([OH:18])([CH3:17])([CH3:16])[CH3:15]>>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:18][C:14]([CH3:17])([CH3:16])[CH3:15])[C:4]=1[C:12]#[N:13])#[N:2]

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
C(#N)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As in Synthesis Example 1

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C(=CC=C1)OC(C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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